1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde
CAS No.:
Cat. No.: VC15905005
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13NO3 |
|---|---|
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | 1-(2-methoxybenzoyl)indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C17H13NO3/c1-21-16-9-5-3-7-14(16)17(20)18-10-12(11-19)13-6-2-4-8-15(13)18/h2-11H,1H3 |
| Standard InChI Key | XHRKKKWXEJJHKG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C(=O)N2C=C(C3=CC=CC=C32)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde belongs to the indole alkaloid family, featuring a fused bicyclic structure comprising a benzene ring (from the benzoyl group) and a pyrrole ring (from the indole core). The methoxy group at the ortho position of the benzoyl moiety and the aldehyde group at the indole’s 3-position contribute to its unique reactivity and stereoelectronic profile .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 279.29 g/mol | |
| XLogP3 | 3 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area | 48.3 Ų |
The compound’s low hydrogen bond donor count and moderate lipophilicity (XLogP3 = 3) suggest favorable membrane permeability, a trait advantageous in drug discovery . Its planar indole core and methoxybenzoyl substituent may facilitate π-π stacking interactions, as observed in structurally analogous compounds .
Synthesis and Manufacturing
Optimization Challenges
Key challenges include minimizing side reactions during benzoylation (e.g., over-acylation) and preserving the aldehyde’s reactivity. Protective strategies for the aldehyde group, such as acetal formation, may be necessary during synthesis. Industrial-scale production would require optimizing atom economy and reducing hazardous byproducts, aligning with green chemistry principles .
Reactivity and Functionalization
Aldehyde-Driven Reactions
The aldehyde group at the 3-position enables diverse transformations:
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Condensation Reactions: Formation of Schiff bases with primary amines, useful in synthesizing imine-linked coordination polymers or bioactive molecules.
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Nucleophilic Additions: Grignard reagents or organozinc compounds could generate secondary alcohols, further modifiable via oxidation or alkylation.
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Reductive Amination: Conversion to amines for drug candidate libraries.
Methoxybenzoyl Group Modifications
The electron-donating methoxy group enhances the benzoyl moiety’s stability toward electrophilic substitution. Potential modifications include:
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Demethylation: Using BBr₃ to yield a hydroxyl group for subsequent glycosylation or esterification.
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Halogenation: Introducing halogens at the benzene ring’s vacant positions to modulate electronic properties .
Future Research Directions
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Biological Screening: Evaluate anticancer (e.g., NCI-60 panel) and antimicrobial activity against Gram-positive/negative pathogens.
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Synthetic Methodology: Develop one-pot benzoylation-formylation sequences to improve yield and scalability.
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Computational Modeling: Perform DFT calculations to predict NMR/IR spectra, FMO energies, and docking interactions with biological targets .
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Derivatization Libraries: Synthesize Schiff base, hydrazone, or thiosemicarbazone derivatives to explore structure-activity relationships.
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